molecular formula C4H10N2.H3O4P.H2O<br>C4H15N2O5P B097537 Piperazine Phosphate CAS No. 18534-18-4

Piperazine Phosphate

Cat. No.: B097537
CAS No.: 18534-18-4
M. Wt: 202.15 g/mol
InChI Key: PMGABIJVFLPSLS-UHFFFAOYSA-N
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Description

Piperazine phosphate is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. It is commonly used as an anthelmintic agent to treat infections caused by roundworms and pinworms. This compound works by paralyzing the parasites, allowing the host body to expel them easily .

Biochemical Analysis

Biochemical Properties

Piperazine phosphate hydrate plays a significant role in biochemical reactions. It acts as a GABA receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Cellular Effects

This compound hydrate has notable effects on various types of cells and cellular processes. It influences cell function by binding to GABA receptors, which can affect cell signaling pathways . It also has antimicrobial properties, targeting the cytoplasmic membrane of bacteria, resulting in the leakage of intercellular components leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound hydrate involves its interaction with GABA receptors. It binds directly and selectively to these receptors, causing hyperpolarization of nerve endings . This results in the paralysis of certain organisms, such as worms, allowing for their easy removal or expulsion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound hydrate can change over time. For instance, it has been shown to have more than 10 folds of solubility and a faster dissolution rate compared to the bulk drugs in pure water . The significant improvement of solubility is closely related to the structure of the salts .

Dosage Effects in Animal Models

In animal models, the effects of this compound hydrate can vary with different dosages. For example, in dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

This compound hydrate is involved in several metabolic pathways. Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated as an unchanged compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine phosphate can be synthesized by fully dissolving phosphoric acid and anhydrous piperazine in an organic solvent. The mixture is then filtered and salified in a reaction kettle under suitable reaction conditions. After the reaction is complete, cooling crystallization, centrifugation, washing, and vacuum drying are carried out to obtain this compound .

Industrial Production Methods: The industrial production of this compound involves fewer organic solvents, achieving a yield of over 90%. The process is simple, cost-effective, and suitable for large-scale production. The product obtained is of high purity and is often used for treating children’s ascaris and pinworm infections .

Chemical Reactions Analysis

Types of Reactions: Piperazine phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Piperazine phosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Piperazine citrate
  • Piperazine hydrate
  • Piperazine adipate

Comparison: Piperazine phosphate is unique due to its high solubility in water and its effectiveness as an anthelmintic agent. Compared to piperazine citrate and piperazine hydrate, this compound has a higher yield and purity in industrial production. Piperazine adipate, on the other hand, is less commonly used in medical applications .

Properties

IUPAC Name

phosphoric acid;piperazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.H3O4P.H2O/c1-2-6-4-3-5-1;1-5(2,3)4;/h5-6H,1-4H2;(H3,1,2,3,4);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABIJVFLPSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN1.O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H15N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18534-18-4, 14538-56-8
Record name Piperazine, phosphate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18534-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine phosphate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018534184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazinium dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPERAZINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TIF7T48FP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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